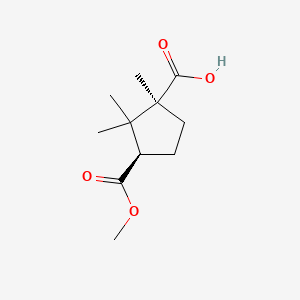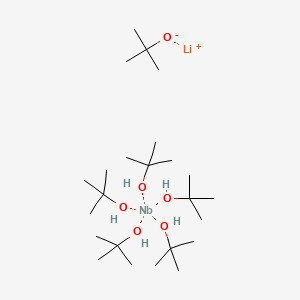
Lithium niobium tert-butoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium niobium tert-butoxide is an organometallic compound that combines lithium, niobium, and tert-butoxide groups. It is primarily used as a precursor in the synthesis of lithium niobium oxides, which are of significant interest in various scientific and industrial applications, particularly in the field of energy storage and electronics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lithium niobium tert-butoxide can be synthesized through atomic layer deposition (ALD) techniques. The process involves the reaction of lithium tert-butoxide and niobium ethoxide at a deposition temperature of approximately 235°C. The incorporation of higher lithium content can be achieved by adjusting the lithium-to-niobium subcycle ratio .
Industrial Production Methods: In industrial settings, the production of this compound follows similar ALD techniques. The precise control over film thickness and composition is crucial for achieving the desired properties of the final product. The process is scalable and can be adapted for large-scale production, making it suitable for various industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: Lithium niobium tert-butoxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form lithium niobium oxides.
Reduction: It can participate in reduction reactions, particularly in the presence of reducing agents.
Substitution: The tert-butoxide groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents can be used to oxidize this compound.
Reduction: Reducing agents such as hydrogen or lithium aluminum hydride can facilitate reduction reactions.
Substitution: Various ligands, including halides and alkoxides, can be used for substitution reactions.
Major Products Formed:
Oxidation: Lithium niobium oxides.
Reduction: Reduced forms of lithium niobium compounds.
Substitution: Substituted this compound derivatives
Wissenschaftliche Forschungsanwendungen
Lithium niobium tert-butoxide has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of lithium niobium tert-butoxide involves its role as a precursor in the formation of lithium niobium oxides. During the ALD process, the compound undergoes a series of chemical reactions that result in the deposition of thin films with well-defined compositions and structures. The lithium and niobium atoms are incorporated into the oxide lattice, leading to the formation of materials with unique electrochemical and physical properties .
Vergleich Mit ähnlichen Verbindungen
Lithium tert-butoxide: A strong base used in organic synthesis.
Niobium ethoxide: A precursor for niobium oxide thin films.
Sodium niobium tert-butoxide: Similar to lithium niobium tert-butoxide but with sodium instead of lithium.
Uniqueness: this compound is unique due to its specific combination of lithium, niobium, and tert-butoxide groups, which allows for the formation of lithium niobium oxides with desirable properties for energy storage and electronic applications. Its ability to form thin films with precise control over composition and thickness makes it particularly valuable in advanced material synthesis .
Eigenschaften
CAS-Nummer |
21864-27-7 |
|---|---|
Molekularformel |
C24H59LiNbO6 |
Molekulargewicht |
543.6 g/mol |
IUPAC-Name |
lithium;2-methylpropan-2-ol;2-methylpropan-2-olate;niobium |
InChI |
InChI=1S/5C4H10O.C4H9O.Li.Nb/c6*1-4(2,3)5;;/h5*5H,1-3H3;1-3H3;;/q;;;;;-1;+1; |
InChI-Schlüssel |
GVJBZAWOIUPQDI-UHFFFAOYSA-N |
SMILES |
[Li+].CC(C)(C)O.CC(C)(C)O.CC(C)(C)O.CC(C)(C)O.CC(C)(C)O.CC(C)(C)[O-].[Nb] |
Kanonische SMILES |
[Li+].CC(C)(C)O.CC(C)(C)O.CC(C)(C)O.CC(C)(C)O.CC(C)(C)O.CC(C)(C)[O-].[Nb] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


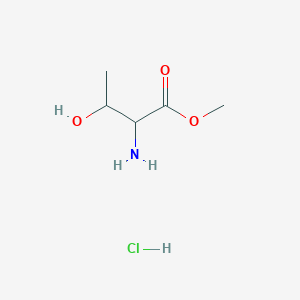
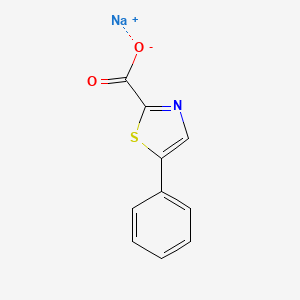
![2-[4-(aminomethyl)-1H-pyrazol-1-yl]ethan-1-ol hydrochloride](/img/structure/B3421466.png)



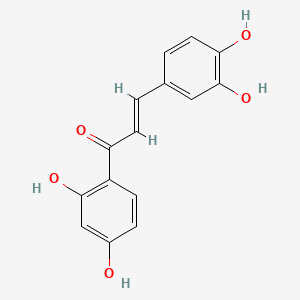

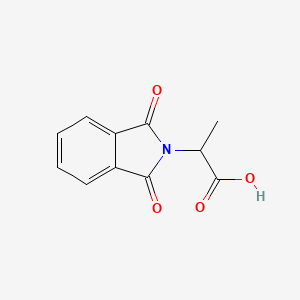


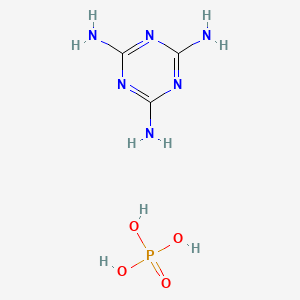
![2-[3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B3421526.png)
